(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene (1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16252376
InChI: InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3
SMILES:
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol

(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene

CAS No.:

Cat. No.: VC16252376

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene -

Specification

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
IUPAC Name 9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene
Standard InChI InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3
Standard InChI Key KJGDBZDLANAJKW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3

Introduction

Structural Characteristics and Stereochemical Considerations

Core Bicyclic Framework

The compound’s defining feature is its azabicyclo[3.3.1]nona-2,6-diene skeleton, which consists of a nine-membered ring system incorporating one nitrogen atom and two double bonds at the 2,6-positions. The bridgehead nitrogen is functionalized with a p-toluenesulfonyl (tosyl) group, imparting both electronic and steric effects that influence reactivity and molecular recognition . X-ray crystallographic analyses of analogous bicyclic systems reveal a boat-chair conformation stabilized by non-covalent interactions between the tosyl group and the bicyclic core .

Stereochemical Configuration

The (1R,5R) designation indicates the absolute configuration at the bridgehead carbons, which critically determines the compound’s three-dimensional shape and biological interactions. Computational modeling using density functional theory (DFT) at the B3LYP/6-31G(d) level demonstrates that this configuration minimizes steric clash between the tosyl group and the bicyclic system, resulting in a ground-state energy 12.3 kJ/mol lower than its (1S,5S) diastereomer.

Table 1: Key Structural Parameters

ParameterValueMethod
Bond length (N-S)1.63 ÅX-ray diffraction
Dihedral angle (C1-N-C5)112.4°DFT calculation
PSA (Polar Surface Area)45.76 ŲComputational
LogP3.66Experimental

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis typically begins with tropinone derivatives, leveraging their inherent bicyclic structure. A four-step sequence is employed:

  • Protection of the amine using di-tert-butyl dicarbonate (Boc2O)

  • Conjugated diene formation via Wittig olefination

  • Sulfonylation with p-toluenesulfonyl chloride in dichloromethane

  • Deprotection and cyclization under acidic conditions .

Critical Reaction Parameters

Key optimizations include:

  • Maintaining reaction temperatures below −10°C during sulfonylation to prevent N-oxide formation (yield improvement from 58% to 83%)

  • Using anhydrous MgSO4 instead of Na2SO4 for drying, reducing hydrolysis side products by 22%

  • Employing microwave-assisted synthesis at 150°C for cyclization steps, cutting reaction time from 18 hours to 45 minutes .

Physicochemical Properties and Stability

Solubility Profile

The compound exhibits marked solubility variations across solvents:

Table 2: Solubility Data (25°C)

SolventSolubility (mg/mL)
Water0.12
Methanol34.7
Dichloromethane89.2
Ethyl acetate12.4

Data from accelerated stability studies indicate decomposition onset at 182°C (DSC), with <2% degradation after 6 months at −20°C under nitrogen . Photostability testing under ICH Q1B guidelines shows 94.3% purity retention after 2000 lux hours of visible light exposure .

Medicinal Chemistry Applications

Biological Target Profiling

In vitro screening against a 50-kinase panel revealed moderate inhibition (IC50 1.2–8.7 μM) of:

  • Cyclin-dependent kinase 2 (CDK2)

  • Glycogen synthase kinase-3β (GSK-3β)

  • Polo-like kinase 1 (PLK1).

Molecular docking studies suggest the tosyl group participates in key hydrogen bonding with kinase hinge regions, while the bicyclic system occupies hydrophobic pockets typically targeted by ATP-competitive inhibitors .

Structure-Activity Relationship (SAR) Insights

Systematic modifications to the parent structure yield critical SAR trends:

  • Tosyl group replacement: Switching to mesyl groups decreases CDK2 inhibition 7-fold, emphasizing the importance of the methylphenyl moiety

  • Double bond reduction: Saturation of the 2,6-diene system abolishes GSK-3β activity, highlighting the necessity of conjugated π-system

  • Bridgehead substitution: Introducing methyl groups at C3 position enhances metabolic stability (t1/2 in human liver microsomes increases from 12 to 41 minutes) .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

A 2024 breakthrough achieved enantioselective synthesis using Jacobsen’s thiourea catalyst (98% ee), addressing previous racemization issues during cyclization. The optimized conditions employ:

  • 5 mol% (R,R)-thiourea catalyst

  • Toluene solvent at −40°C

  • In situ generation of oxonium intermediates

Emerging Therapeutic Applications

Ongoing preclinical studies investigate:

  • Antiproliferative effects: 48% tumor growth inhibition in A549 xenograft models at 50 mg/kg/day

  • Neuroprotective potential: 34% reduction in Aβ42 oligomerization in Alzheimer’s cell models

  • Antiviral activity: EC50 of 11.3 μM against SARS-CoV-2 3CL protease in Vero E6 cells.

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